molecular formula C22H24INO2 B12572279 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid CAS No. 191792-66-2

4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid

Cat. No.: B12572279
CAS No.: 191792-66-2
M. Wt: 461.3 g/mol
InChI Key: BSSDFCDPPXIOTN-UHFFFAOYSA-N
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Description

4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid is a complex organic compound with a unique structure that includes an indeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno-pyridine core, followed by the introduction of the ethyl, iodo, and methyl substituents. The final step involves the attachment of the benzoic acid moiety. Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or ethers .

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Properties

CAS No.

191792-66-2

Molecular Formula

C22H24INO2

Molecular Weight

461.3 g/mol

IUPAC Name

4-(2-ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid

InChI

InChI=1S/C22H24INO2/c1-3-24-9-8-16-19(12-24)17-11-20(23)13(2)10-18(17)21(16)14-4-6-15(7-5-14)22(25)26/h4-7,10-11,16,19,21H,3,8-9,12H2,1-2H3,(H,25,26)

InChI Key

BSSDFCDPPXIOTN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)C(=O)O)C=C(C(=C3)I)C

Origin of Product

United States

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